N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
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Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Tumor Inhibition and Anti-inflammatory Actions
Research has shown that 1,3,4-oxadiazole derivatives, similar in structure to the compound , have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have demonstrated moderate inhibitory effects across various assays, with some derivatives showing good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial Activity
Antibacterial and Antifungal Efficacy
A series of hydrazide and oxadiazole derivatives designed using 3-methoxyphenol as the starting substance have been evaluated for their in vitro antimicrobial activity. These compounds showed higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria and also exhibited antiproliferative activity against selected human tumor cell lines (Kaya et al., 2017).
Material Science Applications
Corrosion Inhibition
Oxadiazole derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic media. The correlation between inhibition efficiency and chemical structure reveals that these compounds perform excellently as corrosion inhibitors, with their efficiency being significantly high even at low concentrations. This efficiency is attributed to the adsorption of oxadiazole molecules on the metal surface, following a Langmuir adsorption isotherm model (Bentiss et al., 2002).
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-6-8-15(9-7-12)27(23,24)11-16(22)19-18-21-20-17(26-18)13-4-3-5-14(10-13)25-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLQEIVUOLCLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.